molecular formula C23H19IN2O2 B3067132 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 413575-20-9

2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B3067132
CAS No.: 413575-20-9
M. Wt: 482.3 g/mol
InChI Key: IEBYSSGQNKZRCF-UHFFFAOYSA-N
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Description

2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a complex organic compound characterized by the presence of an imidazole ring substituted with iodophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the iodophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted imidazole derivatives.

Scientific Research Applications

2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the iodophenyl and methoxyphenyl groups can interact with biological macromolecules, potentially leading to therapeutic effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
  • 2-(4-chlorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
  • 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Uniqueness

2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19IN2O2/c1-27-19-11-5-15(6-12-19)21-22(16-7-13-20(28-2)14-8-16)26-23(25-21)17-3-9-18(24)10-4-17/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBYSSGQNKZRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366934
Record name 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413575-20-9
Record name 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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